molecular formula C9H5ClN2O2 B1611044 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde CAS No. 73217-76-2

3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde

Cat. No.: B1611044
CAS No.: 73217-76-2
M. Wt: 208.6 g/mol
InChI Key: REMKDKLUCMAKDU-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde is a chemical compound that has been the subject of extensive scientific research in recent years. This compound has shown potential as a useful tool in various fields, including biochemistry and pharmacology. The purpose of

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Methods : A study by Ramazani and Rezaei (2010) introduced an efficient method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives, which can be related to the chemical structure of interest. This method involves using (N-isocyanimino)triphenylphosphorane, secondary amine, carboxylic acid, and aromatic aldehyde, offering an alternative approach to synthesize fully substituted 1,3,4-oxadiazole derivatives (Ramazani & Rezaei, 2010).

  • Alternative Routes for Synthesis : Palazzo, Baiocchi, and Picconi (1979) investigated the synthesis of aryl-1,2,4-oxadiazolecarbaldehydes, including compounds similar to 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde. They explored several synthesis routes, starting from chloromethyl and dichloromethyl derivatives (Palazzo, Baiocchi, & Picconi, 1979).

Applications in Biological Research

  • Antitubercular and Antioxidant Activities : A study by Prathap et al. (2014) synthesized novel oxadiazole derivatives, including structures with a chlorophenyl group. These compounds displayed significant antitubercular activity against Mycobacterium tuberculosis, although their antioxidant activities were found to be lower (Prathap, Himaja, Mali, & Munirajasekhar, 2014).

  • Antifungal Properties : Dutta, Goswami, and Kataky (1986) synthesized new aroyl hydrazones and 2,5‐disubstituted‐1,3,4‐oxadiazoles, demonstrating their potential in antifungal applications. The synthesized compounds were evaluated for fungitoxic properties against specific fungal species (Dutta, Goswami, & Kataky, 1986).

Photophysical and Electrochemical Properties

  • Fluorescence and Semiconductor Properties : Sravanthi and Manju (2015) synthesized novel indol-3yl-thiazolo[3,2-a][1,3,5]triazines and indole-3-carbaldehyde Schiff Bases, exhibiting high fluorescence quantum yield and significant photophysical properties. These findings suggest potential applications in organic fluorescent and semiconductor materials (Sravanthi & Manju, 2015).

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Related compounds, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), act as chemical inhibitors of oxidative phosphorylation . They function as ionophores and reduce the ability of ATP synthase to function optimally .

Biochemical Pathways

Similar compounds, such as 1,3,4-oxadiazole derivatives, have been shown to interact with various enzymes and proteins that contribute to cancer cell proliferation . They inhibit growth factors, enzymes, and kinases, contributing to their antiproliferative effects .

Pharmacokinetics

Similar compounds have been evaluated for their drug-like properties, including in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability . These properties impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their bioavailability .

Result of Action

Related compounds, such as cccp, cause the gradual destruction of living cells and death of the organism . They cause an uncoupling of the proton gradient established during the normal activity of electron carriers in the electron transport chain .

Action Environment

It is known that environmental processes such as biotransformation or transfer between compartments can substantially influence the isomeric composition of organic pollutants . This could potentially apply to the compound .

Biochemical Analysis

Biochemical Properties

Similar compounds have been shown to interact with various enzymes and proteins . The nature of these interactions often involves the formation of covalent or non-covalent bonds, which can alter the function of the interacting biomolecules .

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been observed to have stability and degradation patterns over time, as well as long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Related compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde are not well-characterized. Similar compounds have been shown to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .

Transport and Distribution

Related compounds have been shown to interact with various transporters or binding proteins, and to have effects on their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well-characterized. Related compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Properties

IUPAC Name

3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-7-3-1-6(2-4-7)9-11-8(5-13)14-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMKDKLUCMAKDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10502909
Record name 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73217-76-2
Record name 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73217-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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